molecular formula C16H15N5O3 B7707336 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B7707336
M. Wt: 325.32 g/mol
InChI Key: PZAAXGJPWAITQA-UHFFFAOYSA-N
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Description

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline involves the formation of a complex with metal ions such as copper. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound has also been shown to have good cell permeability, making it a useful tool for studying metal ion homeostasis in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline in lab experiments is its high selectivity for detecting metal ions such as copper. However, one limitation is that it may not be suitable for detecting other metal ions, which may require the use of different fluorescent probes.

Future Directions

There are several potential future directions for 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline. One direction is the development of new fluorescent probes based on this compound for detecting other metal ions. Another direction is the use of this compound in imaging studies to study metal ion homeostasis in cells and tissues. Additionally, this compound may have potential applications in drug discovery for the treatment of diseases associated with metal ion dysregulation.

Synthesis Methods

The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid by reacting ethyl hydrazinecarboxylate with ethyl acetoacetate. The second step involves the synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline by reacting 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-nitroaniline. The final step involves the synthesis of this compound by reacting 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with pyridine-3-carboxaldehyde.

Scientific Research Applications

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its potential use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively detect copper ions in biological samples, making it a useful tool for studying copper ion homeostasis in cells.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-15-19-16(24-20-15)12-5-6-13(14(8-12)21(22)23)18-10-11-4-3-7-17-9-11/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAAXGJPWAITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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